molecular formula C12H21NO4 B6634923 N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-5-methyloxolane-3-carboxamide

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-5-methyloxolane-3-carboxamide

Cat. No.: B6634923
M. Wt: 243.30 g/mol
InChI Key: AGNVOWOTYBSRAC-UHFFFAOYSA-N
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Description

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-5-methyloxolane-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes two oxolane rings and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-5-methyloxolane-3-carboxamide typically involves multiple steps:

    Formation of the Oxolane Rings: The initial step involves the formation of the oxolane rings. This can be achieved through the cyclization of appropriate diols or through the use of epoxide ring-opening reactions.

    Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced via selective functionalization reactions. This may involve the use of protecting groups to ensure regioselectivity.

    Amidation Reaction: The final step involves the formation of the carboxamide group. This is typically achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-5-methyloxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-5-methyloxolane-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In industry, this compound can be used in the production of polymers and other materials. Its functional groups allow for the formation of cross-linked networks, which can enhance the mechanical properties of materials.

Mechanism of Action

The mechanism by which N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-5-methyloxolane-3-carboxamide exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-5-methyloxolane-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methyloxolane-3-carboxamide: Similar structure but with a different position of the methyl group.

Uniqueness

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-5-methyloxolane-3-carboxamide is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new applications for this versatile compound.

Properties

IUPAC Name

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-5-methyloxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-5-10(6-17-8)11(14)13-7-12(15)3-4-16-9(12)2/h8-10,15H,3-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNVOWOTYBSRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CO1)C(=O)NCC2(CCOC2C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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